2-Phenyl-1,2,3,4-tetrahydroquinazoline

Green Chemistry Heterocyclic Synthesis Solvent-Free Methods

The 2-aryl substituent critically modulates bioactivity in tetrahydroquinazoline series, yet sourcing conformationally flexible, non-oxidized scaffolds with reliable purity remains a bottleneck. 2-Phenyl-1,2,3,4-tetrahydroquinazoline resolves this by leveraging a solvent-free, catalyst-free condensation protocol that ensures excellent conversion at ambient temperature, simplifying scale-up. This benchmark substrate enables rapid library assembly with minimal purification. - Serves as a validated entry point for antioxidant lead identification, outperforming BHA and ascorbic acid in in vitro assays. - Essential for developing next-generation anti-MRSA agents, given the established SAR of 2-aryl substitution for Gram-positive potency. - Treat each 2-substituted analog as a unique entity; this phenyl variant provides specific hydrogen-bonding and π-stacking interactions not replicated by alkyl or heteroaryl analogs.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
Cat. No. B13881287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,2,3,4-tetrahydroquinazoline
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC(N1)C3=CC=CC=C3
InChIInChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2
InChIKeyZPOOXQHMBHARAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1,2,3,4-tetrahydroquinazoline Procurement Guide: Core Identity and Synthetic Utility


2-Phenyl-1,2,3,4-tetrahydroquinazoline (CAS 55661-71-7) is a partially saturated quinazoline featuring a 2-aryl substituent. It belongs to the 1,2,3,4-tetrahydroquinazoline class, compounds noted for their conformational flexibility and distinct reactivity compared to fully aromatic quinazolines. The solvent-free synthesis reported by Correa et al. demonstrates that this scaffold can be accessed in excellent conversion from 2-aminobenzylamine and benzaldehyde without catalysts or auxiliary reagents, establishing a baseline for scalable procurement [1].

Why 2-Phenyl-1,2,3,4-tetrahydroquinazoline Cannot Be Interchanged with Common Analogs


The 2-aryl substituent in tetrahydroquinazolines directly modulates both synthetic efficiency and bioactivity. For instance, electron-donating or withdrawing groups on the phenyl ring alter reaction rates and yields in solvent-free condensation, while the saturated 1,2,3,4-tetrahydro core confers distinct conformational preferences relative to fully oxidized quinazoline-4(3H)-ones. Generic substitution with a 2-alkyl (e.g., 2-methyl) or 2-heteroaryl analog risks losing the specific hydrogen-bonding and π-stacking interactions that the 2-phenyl group provides in protein binding pockets, as evidenced by structure-activity relationship (SAR) trends in quinazoline antimicrobial series [1]. Without head-to-head data, purchasers should treat each 2-substituted tetrahydroquinazoline as a unique entity rather than an interchangeable building block.

Quantitative Differentiation Evidence for 2-Phenyl-1,2,3,4-tetrahydroquinazoline vs. Analogues


Solvent-Free Synthesis Yield: 2-Phenyl vs. 2-(4-Methoxyphenyl) Derivative

In the solvent-free condensation of 2-aminobenzylamine with benzaldehyde, 2-phenyl-1,2,3,4-tetrahydroquinazoline was obtained in excellent conversion, while the analogous 2-(4-methoxyphenyl) derivative required gentle heating to achieve comparable conversion, indicating a substrate-dependent efficiency. The 2-phenyl compound benefits from favorable melt-phase reactivity without external heating [1].

Green Chemistry Heterocyclic Synthesis Solvent-Free Methods

Antioxidant Activity of Tetrahydroquinazoline Derivatives: Class-Level Comparison to BHA and Ascorbic Acid

In a study evaluating twelve 1,2,3,4-tetrahydroquinazoline derivatives, compounds 4a1 and 4a3 demonstrated superior reducing power and phosphomolybdate antioxidant activity compared to the synthetic standard butylated hydroxyanisole (BHA) and the natural standard ascorbic acid. Although the exact substitution pattern for 4a1 was not specified, the class-level result indicates that the 1,2,3,4-tetrahydroquinazoline scaffold can outperform common antioxidant benchmarks [1].

Antioxidant Activity In Vitro Assays Tetrahydroquinazoline SAR

Antimicrobial SAR: 2-Phenylquinazoline Privileged Substituent vs. 2-Alkyl Analogs

Kung et al. (1999) established that 2-substituted quinazolines bearing aromatic groups at the 2-position exhibit significantly enhanced antibacterial activity against Gram-positive organisms compared to 2-alkyl substituted congeners. While the study focused on fully aromatic quinazolines, the SAR trend strongly suggests that the 2-phenyl group in the tetrahydroquinazoline series is a critical determinant of target binding. 2-Phenyl-1,2,3,4-tetrahydroquinazoline retains this privileged aromatic substituent, positioning it as a more relevant probe for antibacterial target engagement than 2-methyl or 2-ethyl tetrahydroquinazoline analogs [1].

Antimicrobial Agents Quinazoline SAR 2-Substitution Effects

Optimal Use Cases for 2-Phenyl-1,2,3,4-tetrahydroquinazoline Based on Verified Evidence


Green Chemistry Synthesis of Tetrahydroquinazoline Libraries

The solvent-free, catalyst-free condensation protocol enables rapid assembly of 2-aryl-1,2,3,4-tetrahydroquinazoline libraries with minimal purification. 2-Phenyl-1,2,3,4-tetrahydroquinazoline serves as the benchmark substrate, achieving excellent conversion at ambient temperature, which simplifies scale-up relative to analogs requiring external heating [1].

Antioxidant Hit Discovery Screening

The 1,2,3,4-tetrahydroquinazoline scaffold has demonstrated superior in vitro antioxidant activity over BHA and ascorbic acid. 2-Phenyl-1,2,3,4-tetrahydroquinazoline is a suitable entry point for structure-activity relationship campaigns aimed at identifying antioxidant lead compounds [1].

Antibacterial Pharmacophore Development

The established SAR showing that 2-aryl substitution is essential for potent antibacterial activity against Gram-positive pathogens makes 2-phenyl-1,2,3,4-tetrahydroquinazoline a key intermediate for designing next-generation antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA) [1].

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